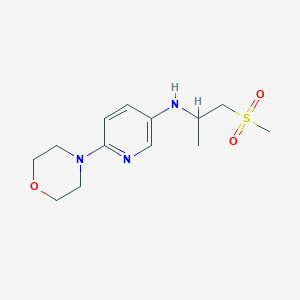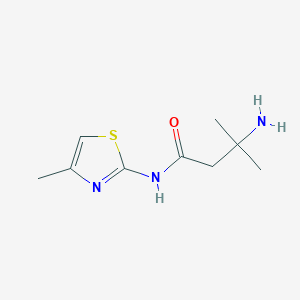![molecular formula C13H16N2O3 B7595268 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid](/img/structure/B7595268.png)
2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid, also known as PACA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. PACA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in preclinical studies as an anti-inflammatory and analgesic agent.
Wirkmechanismus
The mechanism of action of 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid is not fully understood, but it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid has been shown to selectively inhibit COX-2, which is upregulated in inflammatory conditions, while sparing COX-1, which is involved in the maintenance of gastric mucosal integrity.
Biochemical and Physiological Effects
2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have antioxidant properties, reducing oxidative stress in cells. 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid has several advantages for lab experiments, including its high purity and yield, and its favorable safety profile. However, 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. Further studies are needed to determine the optimal dosage and route of administration for 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid.
Zukünftige Richtungen
Future research on 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid should focus on its pharmacokinetics and pharmacodynamics, as well as its potential therapeutic applications. Studies should be conducted to determine the optimal dosage and route of administration for 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid, and to investigate its efficacy in animal models of inflammatory diseases and cancer. 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid should also be tested in human clinical trials to determine its safety and efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid involves the reaction of 2-cyclopenten-1-one with 2-aminopyridine to form a pyridine-2-carbonyl intermediate, which is then reacted with cyclopentylmagnesium bromide to form 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid. This method has been optimized to yield high purity and yield of 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid.
Wissenschaftliche Forschungsanwendungen
2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid has been extensively studied for its potential therapeutic application. Preclinical studies have shown that 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis, colitis, and asthma. 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid has also been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
2-[1-(pyridine-2-carbonylamino)cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-11(17)9-13(6-2-3-7-13)15-12(18)10-5-1-4-8-14-10/h1,4-5,8H,2-3,6-7,9H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQDMQNPIYDROM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)O)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one](/img/structure/B7595186.png)
![[5-[(3-Bromoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595193.png)




![1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one](/img/structure/B7595236.png)

![2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595243.png)
![2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7595250.png)
![3-Methyl-3-[(5-oxopyrrolidine-2-carbonyl)amino]butanoic acid](/img/structure/B7595264.png)
![2-chloro-N-[(2-ethylphenyl)methyl]acetamide](/img/structure/B7595269.png)

